

What are the biological effects of D-Allose-13C-1?

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Compound of Interest

Compound Name: *D-Allose-13C-1*

Cat. No.: *B15615698*

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An In-depth Technical Guide to the Biological Effects of **D-Allose-13C-1**

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide found in nature in very small quantities.[1][2] Its unique biological activities, including anti-cancer, anti-inflammatory, and cryoprotective properties, have made it a subject of significant research interest.[3][4][5] **D-Allose-13C-1** is an isotopically labeled form of D-Allose, where the carbon atom at the C-1 position is a heavy isotope, ^{13}C . This labeling does not alter the inherent biological effects of the molecule but serves as a powerful tool for researchers to trace its metabolic fate and elucidate its mechanisms of action using mass spectrometry or NMR spectroscopy.[3][6]

This guide provides a comprehensive overview of the biological effects of D-Allose, with the understanding that these effects are synonymous with those of **D-Allose-13C-1**. It details the quantitative data from key studies, outlines experimental protocols, and visualizes the underlying molecular pathways.

Metabolic Fate of D-Allose

A primary characteristic of D-Allose is its minimal metabolism in mammalian systems. Unlike glucose, which is readily metabolized through glycolysis, the pentose phosphate pathway, and the TCA cycle, D-Allose is poorly utilized.[7] Studies using ^{13}C -labeled D-Allose confirm that it is not significantly converted into other metabolites.[8] Instead, after absorption, it is largely and rapidly excreted in its original form through urine.[8][9] This metabolic stability is a key feature,

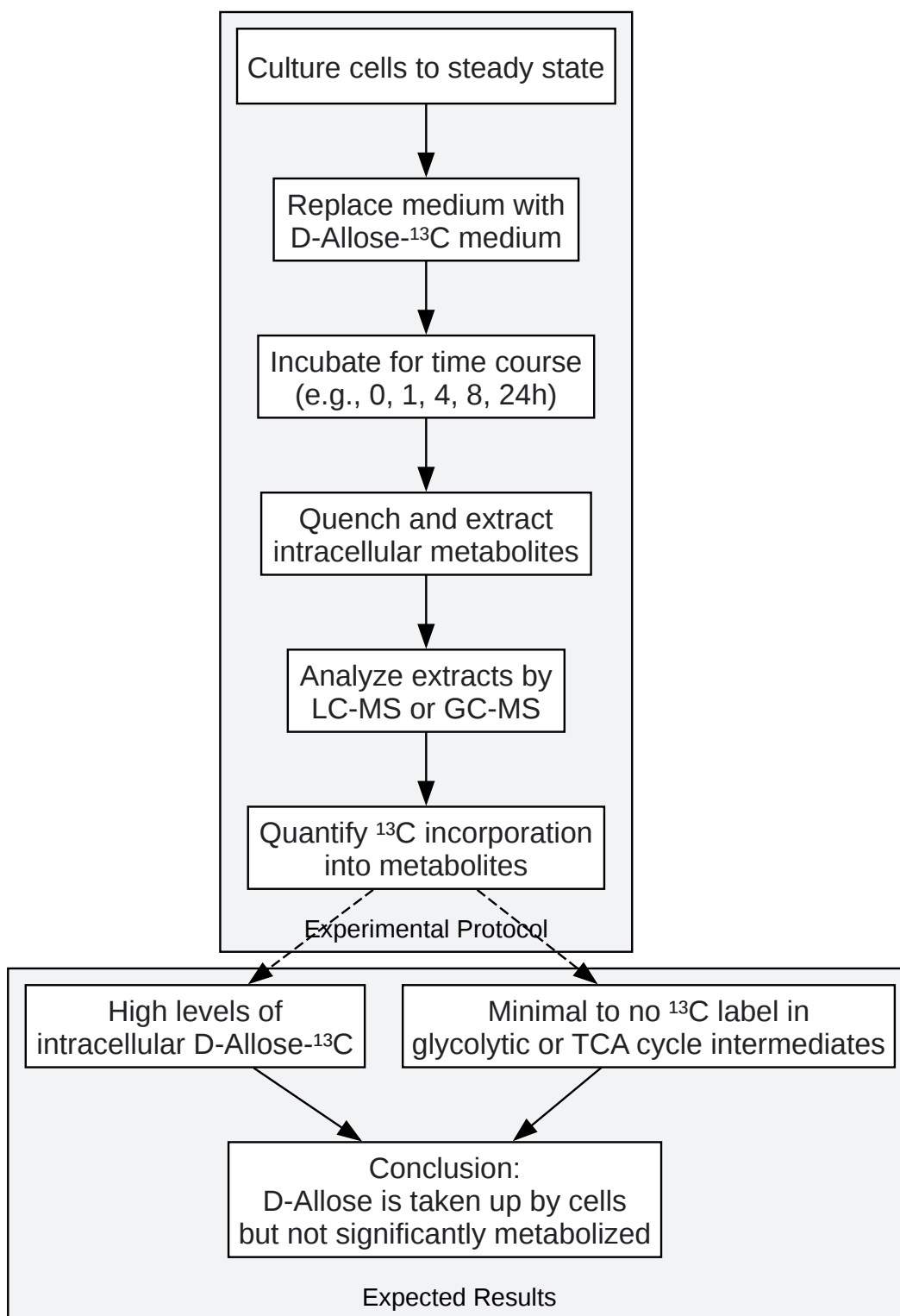
underpinning its potential as a low-calorie sugar substitute and allowing its other biological activities to manifest without the confounding effects of energy production.[8]

Experimental Protocol: Tracing the Metabolic Fate of D-Allose-¹³C

This protocol describes a general workflow for tracing the metabolism of D-Allose-¹³C in a cellular system.[3]

- **Cell Culture and Labeling:** Culture the cells of interest to a steady state in a defined growth medium. Replace the standard medium with a medium containing a known concentration of D-Allose-¹³C (e.g., [U-¹³C₆]-D-Allose).
- **Time-Course Sampling:** Incubate the cells for various durations (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake and metabolic conversion over time.[6]
- **Metabolite Extraction:** At each time point, aspirate the labeling medium and wash the cells with cold phosphate-buffered saline (PBS). Quench metabolic activity and extract intracellular metabolites using a cold solvent, such as 80% methanol.
- **Sample Analysis:** Separate the cell debris by centrifugation. Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Analysis:** Identify and quantify the mass isotopologues of D-Allose and downstream metabolites. The presence and distribution of the ¹³C label will reveal the extent to which D-Allose is metabolized and the pathways it enters.

Visualization: Metabolic Fate Workflow

Diagram 1: Workflow for ^{13}C Metabolic Flux Analysis of D-Allose

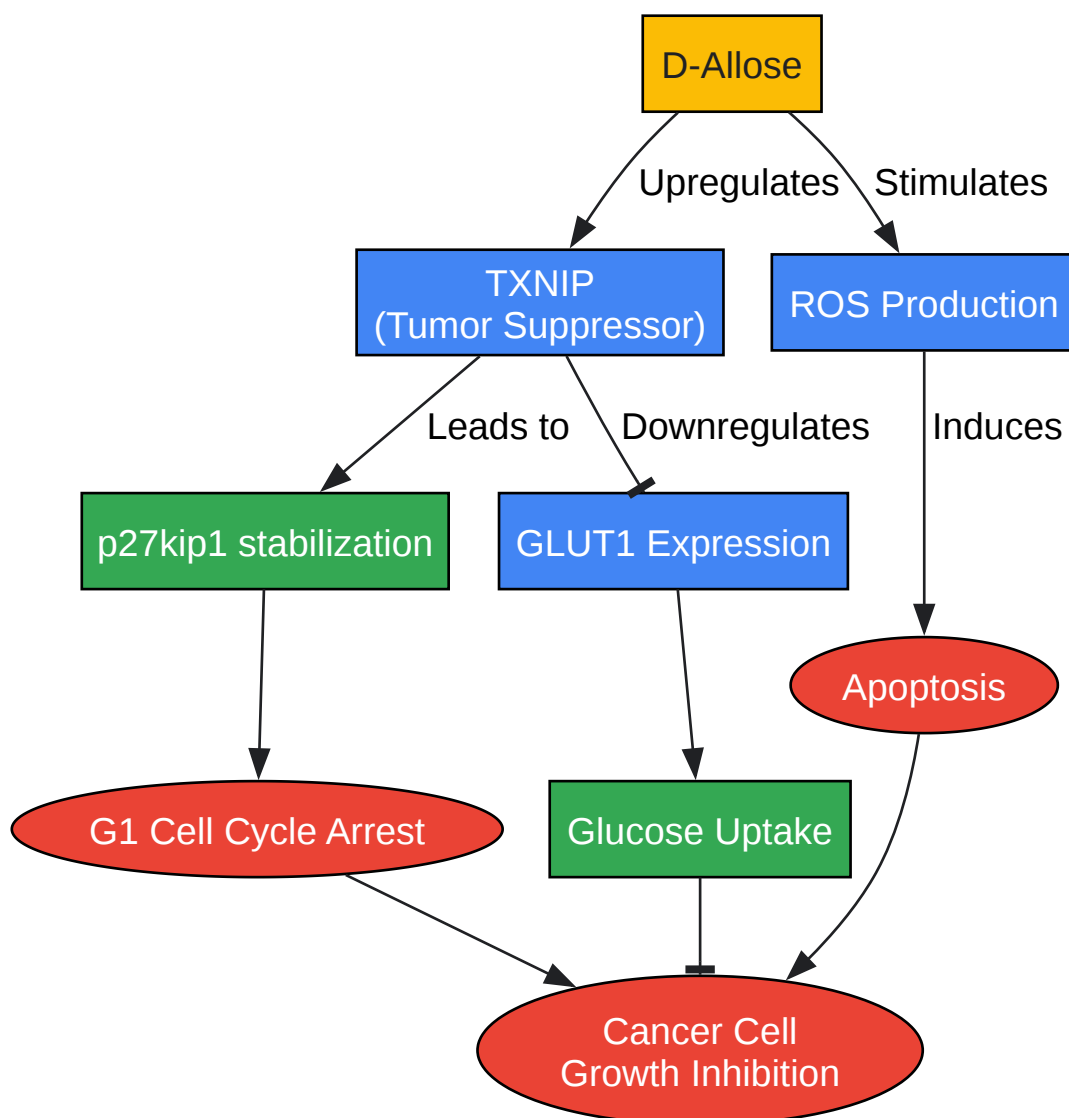


Diagram 2: Signaling Pathway of D-Allose's Anti-Cancer Effects

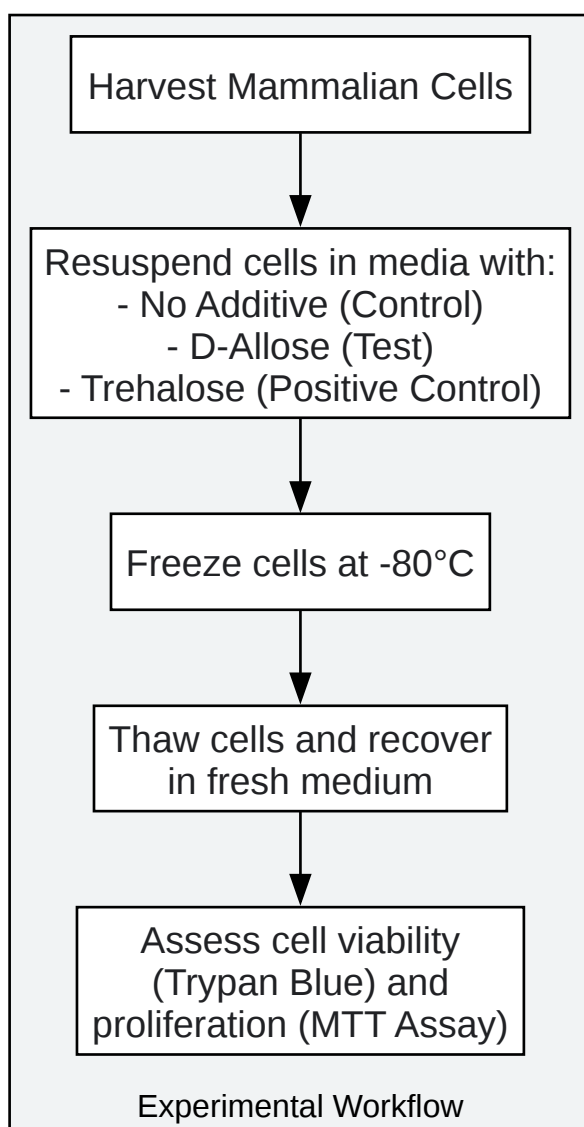


Diagram 3: Workflow for Assessing D-Allose Cryoprotection

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